Cas no 943914-99-6 ((1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside)

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside structure
943914-99-6 structure
Product Name:(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
Numero CAS:943914-99-6
MF:C50H82O22
MW:1035.17289876938
CID:797009
Update Time:2024-03-01

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&re
    • OPHIOPOGONIN A
    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&reg
    • (1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
    • CID 131863857
    • PubChem ID: 131863857
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Ophiopogoside A
    • β-D-Galactopyranoside, (1β,3β,22α,25S)-26-(β-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-α-L-arabinopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-6-deoxy-
    • Inchi: 1S/C50H82O22/c1-19(17-64-44-40(61)38(59)36(57)30(16-51)68-44)9-12-50(63)20(2)32-29(72-50)15-27-25-8-7-23-13-24(52)14-31(49(23,6)26(25)10-11-48(27,32)5)69-47-43(71-45-39(60)35(56)28(53)18-65-45)42(34(55)22(4)67-47)70-46-41(62)37(58)33(54)21(3)66-46/h7,19-22,24-47,51-63H,8-18H2,1-6H3/t19-,20-,21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1
    • Chiave InChI: QHSQBVMGDKVQGN-HIQNNYLPSA-N
    • Sorrisi: O1[C@](CC[C@H](C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](C[C@H]([C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 13
  • Complessità: 1880
  • Superficie polare topologica: 346

Proprietà sperimentali

  • Densità: 1.48
  • pka: 12.93±0.70(Predicted)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd